![molecular formula C11H6BrN3O B1604457 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile CAS No. 1017789-04-6](/img/structure/B1604457.png)
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Overview
Description
The compound “2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile” is a derivative of pyrimidine, which is an important fragment in novel drugs . It is related to a compound known as Aprocitentan, which is an endothelin receptor antagonist . This compound is used in the treatment of diseases related to vasoconstriction, proliferation, or inflammation due to increased endothelin levels .
Scientific Research Applications
Synthesis and Biological Activities
- 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile has been used in the synthesis of biological compounds. For instance, Su et al. (1986) synthesized 5-deaza analogues of aminopterin and folic acid starting from 5-cyanouracil, which involved a pyrimidine to pyrido[2,3-d]pyrimidine ring transformation. These analogues exhibited significant anticancer activity in vitro and in vivo (Su et al., 1986).
Antimicrobial Activity
- Research by Kumar et al. (2022) focused on the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a key starting material for the synthesis of compounds with antimicrobial activity. These synthesized compounds were screened for their antibacterial and antifungal properties (Kumar et al., 2022).
PET Imaging Applications
- In the field of positron emission tomography (PET) imaging, Yuan et al. (2016) synthesized a compound for imaging AMPA receptors. This involved the use of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile in the preparation of an 18F-labeled tracer, indicating potential applications in neuroimaging (Yuan et al., 2016).
Antiviral and Antitumor Agents
- Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, yielding compounds with antiviral activity. These derivatives demonstrated significant inhibition of retrovirus replication in cell culture, suggesting potential applications in antiviral therapies (Hocková et al., 2003).
Environmental Impact
- The benzonitrile herbicides, including compounds similar to 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile, have been studied for their environmental impact. Holtze et al. (2008) reviewed microbial degradation of these herbicides, providing insights into degradation pathways, persistent metabolites, and involved degrader organisms (Holtze et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile is the Endothelin A receptor . This receptor is found in porcine aortic membrane from endothelial cells . The Endothelin A receptor plays a crucial role in vasoconstriction and the regulation of blood pressure.
Mode of Action
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile interacts with the Endothelin A receptor, inhibiting the binding of [125I]-ET-1 . This interaction results in a decrease in vasoconstriction, potentially leading to a reduction in blood pressure.
Result of Action
The molecular and cellular effects of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile’s action are primarily related to its interaction with the Endothelin A receptor. By inhibiting the binding of [125I]-ET-1 to this receptor, the compound can potentially reduce vasoconstriction and lower blood pressure .
properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)oxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-4-2-1-3-8(10)5-13/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOADFNKCASAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650604 | |
Record name | 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile | |
CAS RN |
1017789-04-6 | |
Record name | 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.